

# SMILES string for 2-Bromo-6-chlorophenylacetylene

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## Compound of Interest

Compound Name: 2-Bromo-6-chlorophenylacetylene

CAS No.: 1856321-53-3

Cat. No.: B2449039

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Technical Whitepaper: Structural Representation and Synthetic Utility of **2-Bromo-6-chlorophenylacetylene**

## Executive Summary

In the high-precision domain of medicinal chemistry and fragment-based drug discovery (FBDD), **2-Bromo-6-chlorophenylacetylene** represents a critical "molecular cleft" scaffold.[1] [2] Its 1,2,3-trisubstituted pattern creates a unique steric and electronic environment that restricts rotational freedom, making it an invaluable linker for atropisomeric drugs and rigidifying kinase inhibitors (e.g., BTK inhibitors).[2]

This technical guide provides the definitive cheminformatic identifiers for this compound, details a field-proven synthetic route via the Corey-Fuchs transformation, and analyzes its structural utility in modern organic synthesis.[1][2]

## Part 1: Cheminformatics Core

Accurate structural representation is the bedrock of computational chemistry.[2] For **2-Bromo-6-chlorophenylacetylene**, the challenge lies in correctly encoding the aromaticity and the specific 1,2,6-substitution pattern to ensure interoperability across databases like PubChem and ChEMBL.[1][2]

## Definitive SMILES Representation

The Simplified Molecular-Input Line-Entry System (SMILES) string below is the canonical representation, optimized for topological indexing.

Canonical SMILES:

Isomeric SMILES:

(Note: As a planar aromatic system without chiral centers or E/Z isomerism, the isomeric SMILES remains identical to the canonical form.)

InChI String:

## Structural Parsing Logic

The SMILES string is derived by traversing the molecular graph starting from the unique ethynyl group (acetylene) to minimize branch depth:

- Anchor: The ethynyl group (C#C) is treated as the primary substituent.[2]
- Aromatic Ring: The phenyl ring (c1...c1) is attached.[2]
- Substitutions:
  - Traversing clockwise or counter-clockwise affects the string but resolves to the same canonical ID.[2]
  - c(Cl): Chlorine at the ortho position (relative to alkyne).[2]
  - cccc: Four aromatic carbons completing the ring.[2]
  - c1Br: Bromine at the other ortho position, closing the ring loop.

Table 1: Physicochemical Descriptors

Property	Value	Rationale
Formula	C <sub>8</sub> H <sub>4</sub> BrCl	Halogenated aromatic hydrocarbon.[1][2]
Mol. Weight	215.47 g/mol	Heavy atom count (Br/Cl) significantly increases MW.
H-Bond Donors	1 (Csp-H)	The terminal alkyne proton is acidic (pKa ~25).[2]
Rotatable Bonds	0	The C(sp <sup>2</sup> )-C(sp) bond is rigid due to ortho-steric lock.[1][2]

## Part 2: Synthetic Methodology (Field-Proven)

While direct halogenation of phenylacetylene leads to inseparable mixtures of isomers, the Corey-Fuchs Reaction starting from 2-Bromo-6-chlorobenzaldehyde (CAS 64622-16-8) offers a self-validating, high-fidelity route.[1][2] This method avoids the scrambling often seen in Sandmeyer approaches on electron-deficient rings.[1][2]

### Reaction Scheme Visualization



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Figure 1: Step-wise conversion of the aldehyde precursor to the terminal alkyne via the Corey-Fuchs protocol.

### Detailed Protocol

Step 1: Formation of the Gem-Dibromide[1][2]

- Reagents: Triphenylphosphine (PPh<sub>3</sub>, 4.0 eq) and Carbon Tetrabromide (CBr<sub>4</sub>, 2.0 eq).[2]
- Solvent: Anhydrous Dichloromethane (DCM).[2]

- Procedure:
  - Dissolve  $\text{PPh}_3$  in DCM at  $0^\circ\text{C}$ . Add  $\text{CBr}_4$  portion-wise (solution turns yellow/orange).
  - Stir for 10 minutes to generate the phosphorus ylide in situ.
  - Add 2-Bromo-6-chlorobenzaldehyde dropwise.[1][2]
  - Validation Point: Monitoring by TLC should show the disappearance of the aldehyde spot (polar) and appearance of the non-polar gem-dibromide.[2]
  - Workup: Filter through a silica plug to remove triphenylphosphine oxide (TPPO) precipitates.[2]

#### Step 2: Lithium-Halogen Exchange & Rearrangement

- Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.1 eq).
- Solvent: Anhydrous THF, cooled to  $-78^\circ\text{C}$ .
- Procedure:
  - Add n-BuLi slowly to the gem-dibromide solution at  $-78^\circ\text{C}$ . [1][2]
  - Mechanism: The first equivalent effects halogen-lithium exchange; the second induces  $\beta$ -elimination to form the carbene/acetylide intermediate. [1][2]
  - Warm to  $0^\circ\text{C}$  over 1 hour.
  - Quench with saturated  $\text{NH}_4\text{Cl}$  solution. [2]
  - Critical Control: Maintain strictly anhydrous conditions to prevent quenching the lithiated intermediate before rearrangement.

## Part 3: Reactivity Profile & Applications

The 2,6-dihalo substitution pattern confers unique reactivity profiles essential for library synthesis. [2]

## The "Orthogonal" Cross-Coupling Strategy

This molecule is a "chameleon" linker.[2] The reactivity order of the halogens allows for sequential functionalization:

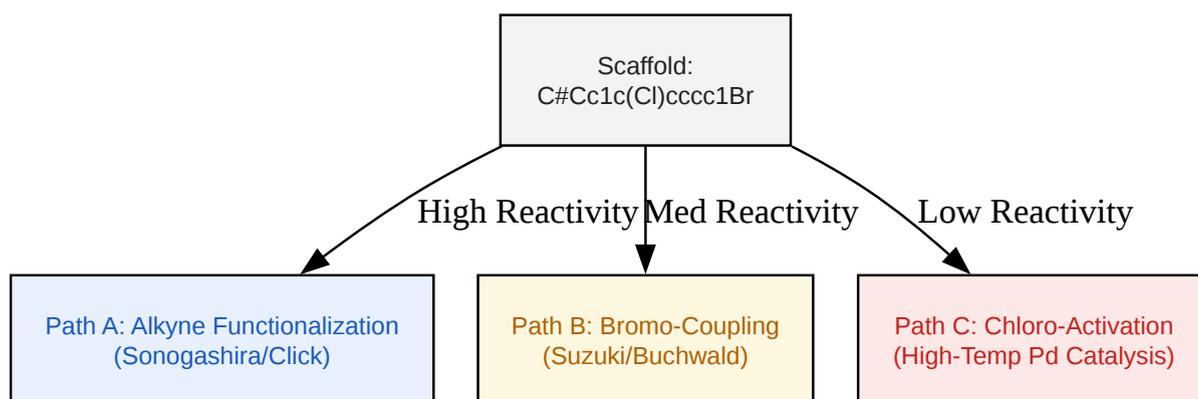
- Terminal Alkyne: Most reactive.[2] Undergoes Sonogashira coupling or "Click" (CuAAC) chemistry first.[2]
- Bromine (C-2): Intermediate reactivity.[2][3] Susceptible to Pd-catalyzed Suzuki or Buchwald-Hartwig coupling.[1][2]
- Chlorine (C-6): Least reactive.[2] Requires specialized ligands (e.g., XPhos, RuPhos) or higher temperatures to activate.[2]

This hierarchy allows researchers to build ABCD-type tetrasubstituted scaffolds with high regiocontrol.[1][2]

## Computational Logic (Virtual Screening)

When using this SMILES in virtual screening (VS) pipelines:

- Steric Filters: The c(Cl)cccc1Br motif creates a high steric penalty for planar conformations, forcing the alkyne to rotate out of plane in crowded binding pockets.[2]
- Sigma Hole: The Bromine atom exhibits a significant "sigma hole" (positive electrostatic potential cap), making it a candidate for halogen bonding interactions with backbone carbonyls in target proteins (e.g., kinases).[2]



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Figure 2: Regioselective functionalization logic based on bond dissociation energies and steric hindrance.

## References

- Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes." [2] *Tetrahedron Letters*, 1972, 13, 3769–3772.[2] [Link](#)[2]
- Thermo Fisher Scientific. "2-Bromo-6-chlorobenzaldehyde Product Specification." *Chemicals & Reagents Catalog*. Accessed 2024.[2] [Link](#)
- National Center for Biotechnology Information. "PubChem Compound Summary for CAS 64622-16-8 (Aldehyde Precursor)." *PubChem*. Accessed 2024.[2] [Link](#)[2][4]
- Daylight Chemical Information Systems. "SMILES Theory Manual: Canonicalization." *Daylight.com*.[2] [Link](#)

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## Sources

- 1. [766-46-1|2'-Bromophenylacetylene|BLD Pharm \[bldpharm.com\]](#)
- 2. [chemscene.com \[chemscene.com\]](#)
- 3. [Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price \[sonalplasrubind.com\]](#)
- 4. [2-Bromo-6-chlorobenzaldehyde, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific \[fishersci.co.uk\]](#)
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